1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid
Overview
Description
Synthesis Analysis
Research on the synthesis of related sulfonic acid compounds provides insights into the methodologies that could be applied to 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid. For instance, the preparation of similar sulfonic acid-functionalized compounds involves multi-step chemical processes, starting from basic organic or inorganic substrates, followed by specific reactions like sulfonation, nitration, and chlorination to introduce sulfonic acid groups into the molecule (Braghiroli, Avallone, & D. Bella, 1997).
Molecular Structure Analysis
The molecular structure of sulfonic acid derivatives typically includes a sulfonate group attached to an organic ring or chain. This functional group significantly influences the compound's chemical behavior and reactivity. For example, studies on the crystal structures of proton-transfer compounds of sulfonic acids have shown extensive hydrogen-bonded three-dimensional layered polymer structures, which indicate the potential for complex molecular interactions and the formation of stable crystal structures in sulfonic acid compounds (Smith, Wermuth, & Healy, 2005).
Scientific Research Applications
ESIPT Fluorescent Chromism and Conformational Change by Amine Sorption : Sulfonic acid-substituted molecules, like 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid, have been designed for ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecule applications. They respond to various organic bases and amines, indicating potential in sensing biologically important molecules like ammonia and histamine (Nakane et al., 2018).
Functionalized 1,2-Dioxetanes for Biomedical Applications : Studies have shown that hydroxymethyl-substituted 1,2-dioxetanes, which are chemically related to 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid, can be attached to carboxylic and sulfonic acids while preserving the dioxetane moiety. This opens up possibilities for biomedical applications (Adam et al., 1984).
Self-Assembling Amphiphiles : Certain molecules with a sulfonate group, such as 4-N-[3',4',5'-tris(dodecyloxy)benzamido]benzene-4-sulfonic acid, demonstrate the ability to form columnar mesophases and have been investigated for their potential in creating self-assembling amphiphiles (Zhu et al., 2004).
Sulfation and Antioxidant Capacity Enhancement : Research on sulfating polysaccharides, like those produced by medicinal fungi, with sulfonic acid derivatives has shown enhanced antioxidant activities. This implies a significant role for sulfonic acid derivatives in improving the bioactivities of these compounds (Yan et al., 2012).
Antimicrobial Evaluation of Sulfonate Derivatives : Sulfonate derivatives have been synthesized and evaluated for their antimicrobial properties. This includes research on compounds with pyridinium, quinolinium, and isoquinolinium sulfonate derivatives (Fadda et al., 2016).
Catalysis in Synthesis of Pyrrolidinone Derivatives : Sulfonic acid-functionalized ionic liquids, similar in structure to 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid, have been used as catalysts in the synthesis of pyrrolidinone derivatives. This demonstrates the utility of such compounds in facilitating chemical reactions (Khaligh et al., 2018).
Safety And Hazards
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid is irritating to eyes, respiratory system, and skin. In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice. It is recommended to wear suitable protective clothing, gloves, and eye/face protection .
properties
IUPAC Name |
1-hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO6S/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2,8H,1H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJXGCIPWAVXJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501002684 | |
Record name | 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501002684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
CAS RN |
82436-78-0 | |
Record name | N-Hydroxysulfosuccinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082436780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501002684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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